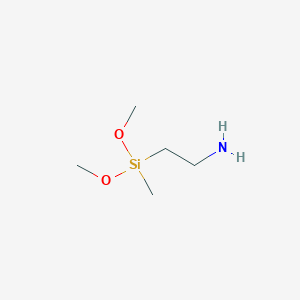

2-Aminoethylmethyldimethoxysilane

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H15NO2Si |

|---|---|

Molecular Weight |

149.26 g/mol |

IUPAC Name |

2-[dimethoxy(methyl)silyl]ethanamine |

InChI |

InChI=1S/C5H15NO2Si/c1-7-9(3,8-2)5-4-6/h4-6H2,1-3H3 |

InChI Key |

CZVSRHMBQDVNLW-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](C)(CCN)OC |

Origin of Product |

United States |

Synthesis Methodologies for 2 Aminoethylmethyldimethoxysilane and Its Derivatives

Established Synthetic Pathways for Organoalkoxysilanes

Organoalkoxysilanes, characterized by a dual functionality imparted by hydrolyzable alkoxy groups and a stable organic moiety, are versatile building blocks. Their synthesis has traditionally followed several key industrial and laboratory routes.

Conventional Synthetic Approaches

Historically, the large-scale production of organosilanes has been dominated by the Müller-Rochow direct process, which involves the reaction of elemental silicon with organic halides. chemicalbook.com This method, discovered in the 1940s, became the cornerstone of the silicone industry, enabling the cost-effective production of crucial monomers like dimethyldichlorosilane. chemicalbook.com Prior to this, organosilicon compounds were primarily prepared through more complex, multi-stage procedures involving the reaction of organometallic reagents, such as Grignard reagents, with silicon halides or orthosilicic acid esters. chemicalbook.com

A major and versatile method for forming the silicon-carbon bonds essential to organoalkoxysilanes is hydrosilylation. nist.gov This process involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, most commonly a carbon-carbon double bond in an alkene. mdpi.com The reaction typically requires a catalyst, with platinum-based complexes like Speier's catalyst (H₂[PtCl₆]) and Karstedt's catalyst being particularly effective and widely used in industrial applications. mdpi.com Other established methods include various coupling reactions, which are often promoted by activating the organosilane with a fluoride (B91410) source to make it more amenable to transmetalation with a palladium or nickel catalyst. orgsyn.org

Green Chemistry Principles in Organosilane Synthesis

In line with the growing emphasis on sustainable development, significant efforts have been made to develop greener synthetic routes for organosilanes. A key focus has been on chlorine-free synthesis, moving away from the traditional use of chlorinated silanes and the production of corrosive byproducts like HCl. nih.gov One such approach is the direct reaction of elemental silicon with alcohols instead of organic chlorides, which can yield alkoxysilanes. chemicalbook.comnih.gov

Mechanochemistry represents another green innovation, utilizing mechanical force in a high-pressure reactor to drive reactions, sometimes eliminating the need for solvents and the preliminary activation of technical-grade silicon. google.com This has been successfully demonstrated for the gram-scale direct synthesis of methylmethoxysilanes from silicon and dimethyl ether. google.com

Microwave-assisted synthesis is also a prominent green technique, valued for its ability to dramatically reduce reaction times, often from hours to minutes, and increase yields. prepchem.com This method provides rapid and uniform heating of the reaction mixture, which can lead to higher selectivity and is considered an environmentally friendly approach due to its energy efficiency and potential for solvent-free conditions. prepchem.combldpharm.com

Targeted Synthesis of 2-Aminoethylmethyldimethoxysilane

The specific synthesis of this compound involves creating a molecule with a secondary amine (the aminoethylmethyl group) and two hydrolyzable methoxy (B1213986) groups attached to the silicon atom. While direct, published syntheses for this exact molecule are not prevalent, its formation can be achieved through established organosilane reactions.

Precursor Selection and Reaction Conditions

Two primary plausible routes for the synthesis of this compound are hydrosilylation and nucleophilic substitution.

Hydrosilylation Route : This is one of the most fundamental reactions in organosilicon chemistry. mdpi.com It would involve the platinum-catalyzed addition of Methyldimethoxysilane (containing the required Si-H bond) across the carbon-carbon double bond of an N-alkenylamine precursor, such as N-methylvinylamine. The catalyst, often a platinum complex, facilitates the formation of the ethyl bridge connecting the silicon atom to the nitrogen atom. mdpi.com The reaction conditions, including temperature and catalyst concentration, would need to be controlled to favor the desired addition product and minimize side reactions like alkene isomerization. mdpi.com

Nucleophilic Substitution Route : This approach would start with a haloalkylsilane, such as 2-Chloroethyl(methyl)dimethoxysilane. The target compound would then be formed by the reaction of this precursor with Methylamine. orgsyn.org In this Sₙ2 reaction, the amine acts as a nucleophile, displacing the chloride to form the crucial carbon-nitrogen bond. This method is analogous to well-established procedures for synthesizing various amines. orgsyn.orgprepchem.com

The choice of precursors is critical. The stability of the silane (B1218182) is influenced by its substituents; for instance, the presence of amine functionality can catalyze the hydrolysis of siloxane bonds, an effect that can be mitigated by controlling the length of the alkyl linker between the silicon and the amine. sigmaaldrich.com

Advanced Synthetic Techniques (e.g., one-pot, microwave-assisted, solid-phase)

Modern synthetic chemistry offers several advanced techniques that can be applied to produce aminosilanes like this compound with greater efficiency and control.

One-Pot Synthesis : This strategy improves efficiency by performing multiple reaction steps in the same vessel without isolating intermediates. For example, amino-functionalized silica (B1680970) materials can be prepared in a one-pot condensation of an organosilane around a template. google.com This approach has been used to synthesize iron oxide nanoparticles with a functional aminosilane (B1250345) shell in a single step, creating a versatile precursor for further modifications.

Microwave-Assisted Synthesis : As a key tool in green chemistry, microwave irradiation can significantly accelerate organosilane synthesis. bldpharm.com Reactions that might take hours or even days under conventional heating can often be completed in minutes, frequently with higher yields. orgsyn.orgprepchem.com For example, the synthesis of various organic compounds, including those involving nucleophilic substitution, has been shown to be dramatically faster with microwave assistance. prepchem.com This technique is highly applicable to the synthesis of organo-modified silica nanoparticles and other silane derivatives. orgsyn.org

Solid-Phase Synthesis : In this technique, a substrate is anchored to a solid support, or resin, allowing for easy purification by simply filtering and washing the resin. Silyl groups are frequently used as "linkers" to attach molecules to the solid support during multi-step organic synthesis. This methodology provides a streamlined path for creating complex molecules and could be adapted for the synthesis of specific organosilanes by anchoring a precursor to the support and performing subsequent reactions.

The following table compares the reaction times and yields for a generic substitution reaction under conventional heating versus microwave irradiation, illustrating the typical advantages of the latter.

| Reaction Type | Heating Method | Reaction Time | Yield (%) |

| Nucleophilic Aromatic Substitution | Conventional | 12-24 hours | 35-60 |

| Nucleophilic Aromatic Substitution | Microwave | 10 minutes | ~100 |

Data adapted from a general comparison of heating methods. prepchem.com

Control over Molecular Architecture during this compound Synthesis

Achieving a precise molecular architecture is critical for tailoring the properties of the final material. In the synthesis of this compound and its derivatives, control is exerted by manipulating steric and electronic effects, reaction conditions, and catalyst selection.

The steric bulk of both the amine and silane precursors significantly influences reaction rates and product distribution in aminosilane synthesis. For instance, in the palladium-catalyzed oxidative addition of Si-H bonds, increasing steric bulk at the silicon atom leads to a less thermodynamically favorable reaction. google.com Similarly, the rate of dehydrogenative coupling is highly dependent on the steric properties of both the amine and silane reactants. The bulkiness of alkoxy groups on the silicon atom can also affect the rate of hydrolysis, a key reaction for these compounds. chemicalbook.com

Regioselectivity, or the control of where a chemical bond is formed, is another crucial aspect. In hydrosilylation reactions, for example, catalysts and ligands can be chosen to direct the addition to a specific position on an unsaturated bond. Recent work has demonstrated highly efficient palladium-catalyzed internal hydrosilylation of certain allenes, achieving excellent regioselectivity through the use of specific ligands like DPEphos. This level of control is essential for ensuring the formation of the desired linear 2-aminoethyl structure rather than other isomers.

Furthermore, the structure of the aminosilane itself, particularly the length of the alkyl chain separating the silicon atom from the amine group, has been shown to be a key factor in the hydrolytic stability of the final functionalized surface. sigmaaldrich.com Longer linkers can minimize the amine-catalyzed detachment of the silane from a substrate, thus enhancing the durability of the modified material. sigmaaldrich.com

The table below summarizes how precursor characteristics can influence the synthesis of aminosilanes.

| Precursor Characteristic | Influence on Synthesis |

| Steric Bulk of Silane | Affects reaction equilibrium and rate; larger groups can hinder reactivity. google.com |

| Steric Bulk of Amine | Influences the rate of coupling reactions. |

| Type of Alkoxy Group | Affects the rate of hydrolysis and condensation. chemicalbook.com |

| Alkyl Linker Length | Impacts the hydrolytic stability of the final product on a surface. sigmaaldrich.com |

| Catalyst/Ligand Choice | Determines regioselectivity in reactions like hydrosilylation. |

Reaction Mechanisms and Kinetics of 2 Aminoethylmethyldimethoxysilane Hydrolysis and Condensation

Fundamental Principles of Alkoxysilane Hydrolysis and Condensation

The hydrolysis and condensation of alkoxysilanes, including 2-Aminoethylmethyldimethoxysilane, are a series of reactions that convert monomeric silanes into oligomers and eventually into a cross-linked polysiloxane network. uni-saarland.deunm.edutandfonline.com These processes are influenced by several factors, most notably the presence of catalysts (acids or bases), the concentration of water, and the solvent system used. unm.edugelest.comnih.gov

Hydrolysis Pathways: Acid-Catalyzed vs. Base-Catalyzed Mechanisms

The hydrolysis of alkoxysilanes involves the cleavage of the silicon-oxygen-carbon (Si-OR) bond by water to form a silicon-hydroxyl (Si-OH) bond, or silanol (B1196071), and an alcohol. uni-saarland.deunm.edu This reaction can be catalyzed by either acids or bases, with distinct mechanistic pathways for each.

Acid-Catalyzed Hydrolysis: In acidic conditions, a proton (H⁺) from the catalyst protonates the oxygen atom of the alkoxy group, making it a better leaving group. unm.edugelest.com This is followed by a nucleophilic attack of a water molecule on the silicon atom. The rate of acid-catalyzed hydrolysis is generally faster than base-catalyzed hydrolysis and is less affected by the steric bulk of the substituents on the silicon atom. gelest.com The reaction is often considered a specific acid-catalyzed process, involving the hydronium ion. unm.edu

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion (OH⁻) directly attacks the silicon atom, which is more electrophilic due to the electron-withdrawing nature of the alkoxy groups. unm.edu This forms a pentacoordinate silicon intermediate, which then expels an alkoxide ion (RO⁻). The reaction mechanism is generally described as a bimolecular nucleophilic substitution (SN2-Si). nih.gov The rate of base-catalyzed hydrolysis is sensitive to both steric and inductive effects of the substituents on the silicon atom. nih.gov

Condensation Pathways: Water-Elimination vs. Alcohol-Elimination Mechanisms

Following hydrolysis, the newly formed silanol groups can react with each other or with remaining alkoxy groups in condensation reactions to form siloxane (Si-O-Si) bonds. uni-saarland.detandfonline.com There are two primary pathways for this process:

Water-Elimination Condensation: This pathway involves the reaction between two silanol groups to form a siloxane bond and a molecule of water. unm.edunih.gov This reaction is reversible, and the forward reaction is favored by the removal of water from the system.

Alcohol-Elimination Condensation: This pathway occurs when a silanol group reacts with an unhydrolyzed alkoxy group. unm.edunih.gov The products are a siloxane bond and an alcohol molecule. This reaction is particularly relevant when hydrolysis is incomplete.

The relative rates of these condensation reactions, along with the rate of hydrolysis, determine the structure of the resulting polysiloxane.

Oligomerization and Polysiloxane Network Formation

The sequential steps of hydrolysis and condensation lead to the formation of short chains of siloxane units known as oligomers. uni-saarland.detandfonline.com As the reactions continue, these oligomers grow in size and complexity, eventually cross-linking to form a three-dimensional polysiloxane network. unm.edutandfonline.com The structure of this network is highly dependent on the reaction conditions. For instance, acid catalysis with low water content tends to produce more linear, weakly branched polymers, while base catalysis with high water content often results in more highly branched, colloidal-like particles. unm.edu The formation of these networks is a key aspect of the sol-gel process, where alkoxysilanes are common precursors. bohrium.comuni-saarland.de

Kinetic Studies of this compound Reactions

The kinetics of hydrolysis and condensation of this compound are influenced by several experimental parameters. The presence of the amino group in the molecule can also lead to intramolecular catalytic effects, further influencing the reaction rates. nih.gov

Influence of pH on Hydrolysis and Condensation Rates and Mechanisms

The pH of the reaction medium has a profound effect on both the rate and mechanism of hydrolysis and condensation of alkoxysilanes. unm.edugelest.comnih.govbohrium.com

Neutral to Mildly Acidic Conditions: The hydrolysis rate of many alkoxysilanes shows a minimum around pH 7. unm.edu

Basic Conditions (High pH): In basic media, the condensation reaction is typically faster than the hydrolysis reaction, which becomes the rate-limiting step. researchgate.net The deprotonated silanol groups (silanolates) are highly reactive in condensation. unm.edu The amino group in this compound can act as a base catalyst, accelerating the reactions.

The interplay between pH and the rates of hydrolysis and condensation dictates the final structure of the polysiloxane. For example, in the case of 3-(2-amino-ethylamino)propyl-trimethoxysilane (a related aminosilane), the reactivity of the silane (B1218182) was strongly influenced by the pH of the medium in the initial stages of the reaction. researchgate.net

Below is an interactive table summarizing the general effects of pH on alkoxysilane reactions.

| pH Range | Predominant Hydrolysis Catalyst | Relative Hydrolysis Rate | Predominant Condensation Species | Relative Condensation Rate | Resulting Network Structure |

| Acidic (< 4) | H₃O⁺ | Fast | Neutral Silanols | Slower than hydrolysis | Weakly branched, linear-like polymers |

| Neutral (~7) | H₂O (slow) | Minimum | Neutral Silanols/Silanolates | Slow | |

| Basic (> 7) | OH⁻ | Slower than acidic | Silanolates | Faster than hydrolysis | Highly branched, colloidal particles |

This table presents generalized trends for alkoxysilanes. Specific rates for this compound may vary.

Impact of Water and Solvent Concentration on Reaction Kinetics

The concentration of water and the nature of the solvent are critical parameters that control the kinetics of hydrolysis and condensation. unm.edugelest.comnih.gov

Solvent Effects: The choice of solvent can significantly influence reaction rates. Alcohols are common solvents for alkoxysilane reactions. researchgate.net If the alcohol solvent is different from the alcohol produced during hydrolysis, transesterification reactions can occur, which can complicate the kinetics. researchgate.net The polarity of the solvent and its ability to form hydrogen bonds can also play a role in stabilizing intermediates and transition states, thereby affecting the reaction rates. nih.gov For example, the hydrolysis rate of some alkoxysilanes is faster in methanol (B129727) compared to other solvents. researchgate.net

The following table illustrates the general influence of water and solvent on the reaction kinetics.

| Parameter | Effect on Hydrolysis | Effect on Condensation |

| Increasing Water Concentration | Generally increases the rate and extent of hydrolysis. uni-saarland.de | Can either promote condensation by providing more silanols or hinder it by stabilizing silanols, depending on the specific silane and conditions. researchgate.netresearchgate.net |

| Solvent Type (e.g., Alcohol vs. Aprotic) | Can influence rates through polarity, hydrogen bonding, and potential for transesterification. nih.govresearchgate.net | Can affect the stability of reactive species (silanols, silanolates) and thus the condensation rate. researchgate.net |

This table provides a general overview. The specific impact on this compound should be determined experimentally.

Steric and Inductive Effects of Organic Substituents on Reaction Rates

The reaction rates of this compound are significantly influenced by the steric and inductive effects of its organic substituents: the aminoethyl group (–CH₂CH₂NH₂) and the methyl group (–CH₃) attached to the silicon atom, as well as the methoxy (B1213986) groups (–OCH₃) that undergo hydrolysis.

Inductive Effects: The aminoethyl group possesses a nitrogen atom with a lone pair of electrons, which exerts an electron-donating inductive effect on the silicon atom. This effect increases the electron density at the silicon center, making it less electrophilic. Consequently, nucleophilic attack by water during hydrolysis is generally slower compared to non-substituted alkylsilanes. nih.govnih.gov However, the primary influence of the amine is often its catalytic activity, which can dominate over its inductive effect. nih.gov The methyl group also has a mild electron-donating effect.

Steric Effects: Steric hindrance plays a crucial role in the kinetics of alkoxysilane hydrolysis and condensation. nih.govresearchgate.net

Hydrolyzable Groups: The rate of hydrolysis is inversely related to the steric bulk of the alkoxy groups. gelest.comresearchgate.net For this compound, the methoxy groups are smaller than ethoxy or propoxy groups, which generally leads to a faster hydrolysis rate. For instance, a methoxysilane (B1618054) typically hydrolyzes 6 to 10 times faster than a corresponding ethoxysilane. gelest.com

Organic Substituents: The non-hydrolyzable aminoethyl and methyl groups also contribute to steric hindrance around the silicon atom. While the methyl group is relatively small, the aminoethyl group is bulkier. This steric bulk can hinder the approach of water molecules for hydrolysis and other silanol molecules for condensation. However, the steric effect is generally considered more significant in condensation reactions than in hydrolysis. nih.gov

Catalytic Effects in this compound Systems

The hydrolysis and condensation of this compound are subject to catalysis by acids, bases, and, most notably, by the compound itself.

Acid and Base Catalysis: Like other alkoxysilanes, the hydrolysis of this compound can be catalyzed by both external acids and bases. gelest.comunm.edu

Acid Catalysis: In acidic conditions (low pH), the oxygen atom of the methoxy group is protonated, making it a better leaving group (methanol). This facilitates the nucleophilic attack by water on the silicon atom. The rate of acid-catalyzed hydrolysis is generally fast. unm.eduresearchgate.net

Base Catalysis: In alkaline conditions (high pH), hydroxide ions directly attack the electrophilic silicon atom, leading to the displacement of the methoxy group. nih.gov Base-catalyzed condensation is typically faster than acid-catalyzed condensation, leading to more branched and condensed structures. nih.gov

Intramolecular Catalysis: A distinguishing feature of aminosilanes is their ability to self-catalyze hydrolysis. The amine functional group within the 2-aminoethyl substituent can act as an internal base catalyst. nih.govnih.gov This intramolecular catalysis can occur through the formation of a five-membered cyclic intermediate, which facilitates the hydrolysis of the siloxane bonds. nih.gov This self-catalysis means that aminosilanes can hydrolyze rapidly even in the absence of external catalysts, and their aqueous solutions are generally less stable over time compared to other organofunctional silanes. psu.edu The pH of the reaction medium, which is inherently influenced by the basicity of the amine group, is a predominant parameter controlling the reaction kinetics. researchgate.netbohrium.com

The table below presents kinetic data for the hydrolysis of a related aminosilane (B1250345), 3-aminopropyltriethoxysilane (B1664141) (APTES), illustrating the effect of reaction conditions. While not specific to this compound, it provides insight into the typical behavior of aminosilanes.

Table 1: Hydrolysis and Condensation Kinetic Data for Related Aminosilanes

| Silane | Conditions | Rate Constant (k) | Activation Energy (Ea) | Reference |

|---|---|---|---|---|

| 3-Aminopropyltriethoxysilane (APTES) | Deuterated ethanol (B145695), water/silane ratio = 1, 25°C | k (initial) = 2.77 x 10⁻⁴ s⁻¹ | 34.4 kJ/mol | nih.gov |

| 3-Aminopropyltriethoxysilane (APTES) | Deuterated ethanol, water/silane ratio = 1, 25°C | k (secondary) = 0.733 x 10⁻⁴ s⁻¹ | 30.6 kJ/mol | nih.gov |

| 3-(2-amino-ethylamino)propyl-trimethoxy silane (DAMO) | Pure water, unmodified pH | Immediate hydrolysis, equilibrium after 1h | Not reported | bohrium.com |

| 3-(2-amino-ethylamino)propyl-trimethoxy silane (DAMO) | 80/20 w/w ethanol/water, acidic conditions | Complete hydrolysis at 20 min | Not reported | bohrium.com |

Mechanisms Governing Silanol Formation and Stability

The formation of reactive silanol (Si-OH) groups is the initial and essential step in the reaction of this compound. This occurs through the hydrolysis of its two methoxy groups.

The hydrolysis reaction proceeds stepwise:

First Hydrolysis: (CH₃)(H₂NCH₂CH₂)Si(OCH₃)₂ + H₂O ⇌ (CH₃)(H₂NCH₂CH₂)Si(OCH₃)(OH) + CH₃OH

Second Hydrolysis: (CH₃)(H₂NCH₂CH₂)Si(OCH₃)(OH) + H₂O ⇌ (CH₃)(H₂NCH₂CH₂)Si(OH)₂ + CH₃OH

These reactions are reversible, with the forward reaction being hydrolysis and the reverse being esterification. nih.gov The formation of silanols is a prerequisite for condensation into siloxane polymers (Si-O-Si). psu.eduwikipedia.org

The stability of the formed silanol species is transient and depends heavily on the reaction conditions. gelest.com In general, monomeric di-silanols like (CH₃)(H₂NCH₂CH₂)Si(OH)₂ are not stable and tend to condense with themselves or with other silane molecules. gelest.com For aminosilanes, the stability of the silanols is particularly influenced by the pH of the solution. Studies on the related 3-(2-amino-ethylamino)propyl-trimethoxysilane (DAMO) have shown that silanols produced by hydrolysis in pure water are significantly more stable than those produced in an alcohol-water mixture. researchgate.netbohrium.com High concentrations of water tend to favor the existence of silanol groups, while the presence of alcohol can promote condensation. elsevier.es The intramolecular catalytic nature of the amino group not only accelerates hydrolysis but also the subsequent condensation, contributing to the limited lifespan of the silanol intermediates. nih.gov

Competition between Hydrolysis and Condensation Reactions in this compound Systems

In aqueous systems, the hydrolysis of this compound to form silanols and the subsequent condensation of these silanols to form siloxanes are competing reactions. elsevier.esresearchgate.net The relative rates of these two processes determine the structure of the resulting oligomers and polymers and are dictated by several factors.

pH: The pH of the solution is a critical factor. Under acidic conditions (pH < 4), the rate of hydrolysis is generally much faster than the rate of condensation. unm.eduresearchgate.net This leads to the rapid formation of silanols which can remain relatively stable in solution, allowing for more ordered network formation. Conversely, under neutral to basic conditions (pH > 7), the condensation reaction is significantly accelerated, often becoming faster than hydrolysis. This leads to the formation of larger, more highly branched and cross-linked clusters. nih.govunm.edu

Water Concentration: The concentration of water plays a direct role in the hydrolysis/condensation equilibrium. elsevier.esresearchgate.net High concentrations of water favor hydrolysis by Le Chatelier's principle and can help maintain a higher concentration of reactive silanol groups. researchgate.net Conversely, in systems with limited water, condensation reactions, which produce water or alcohol, become more favorable.

Solvent: The choice of solvent also mediates the competition. In pure water, aminosilanes like DAMO show rapid hydrolysis, but the resulting silanols can exhibit higher stability compared to when an alcohol co-solvent is used. researchgate.netbohrium.com The presence of alcohol can shift the equilibrium away from hydrolysis and favor condensation reactions. elsevier.es

For aminosilanes specifically, the intramolecular catalysis by the amino group ensures that hydrolysis is typically very fast. elsevier.es The main challenge is often controlling the subsequent, rapid condensation. The conditions that accelerate hydrolysis, such as the catalytic effect of the amine group, often also accelerate condensation. gelest.com Therefore, controlling the reaction pathway to favor either stable silanol solutions or controlled condensation requires careful management of pH, water content, and solvent composition. researchgate.net

Role of 2 Aminoethylmethyldimethoxysilane in Surface and Interfacial Science

Mechanisms of Surface Modification by Organosilanes

The efficacy of organosilanes like 2-Aminoethylmethyldimethoxysilane in surface modification stems from their unique molecular structure, which consists of a silicon-containing head with hydrolyzable methoxy (B1213986) groups and an organofunctional amino tail. This structure facilitates a two-step reaction mechanism that bridges inorganic and organic materials.

The primary mechanism of surface modification by this compound involves the formation of covalent bonds with hydroxyl-rich inorganic surfaces. This process, known as covalent grafting, proceeds through hydrolysis and condensation reactions.

Hydrolysis: The methoxy groups (-OCH3) on the silicon atom are hydrolyzable and react with water to form reactive silanol (B1196071) groups (Si-OH). This reaction is often catalyzed by the presence of acid or base.

Condensation: The newly formed silanol groups can then undergo condensation reactions. This can occur in two ways:

Intermolecular Condensation: Silanol groups on adjacent silane (B1218182) molecules can react with each other to form stable siloxane bonds (Si-O-Si), leading to the formation of an oligomeric or polymeric silane layer.

Surface Condensation: The silanol groups of the silane react with the hydroxyl groups (-OH) present on the surface of inorganic substrates like silica (B1680970) or metal oxides. This results in the formation of strong, covalent siloxane bonds between the silane and the substrate, effectively grafting the organofunctional part of the silane onto the surface.

The amino group of this compound can also catalyze the hydrolysis and subsequent condensation of the silane, facilitating a strong interlinked molecular structure. researchgate.net

The interaction of this compound with a surface begins with adsorption, which can be categorized as either physisorption or chemisorption.

Physisorption: This initial adsorption is driven by weaker, non-covalent interactions such as van der Waals forces and hydrogen bonding between the silane molecules and the substrate surface. Physisorbed molecules are not covalently bound and can be removed more easily. nih.govgoldapp.com.cn Physisorption is a reversible process with low enthalpy changes, typically in the range of 20-40 kJ/mol. fiveable.me

Chemisorption: Following physisorption, the formation of covalent bonds between the silane and the substrate occurs, leading to chemisorption. nih.govgoldapp.com.cn This is a stronger, more permanent form of adsorption that involves a significant change in the electronic structure of the interacting species and is characterized by higher enthalpy changes (80-400 kJ/mol). fiveable.me The formation of these covalent bonds is crucial for the long-term stability and effectiveness of the surface modification.

Under controlled conditions, organosilanes can form well-ordered, self-assembled monolayers (SAMs) on substrates. The molecules orient themselves in a way that the silanol groups bond to the surface, while the amino functional groups are exposed, creating a new functional surface with altered properties such as wettability and reactivity.

Functionalization of Substrates with this compound

The ability of this compound to functionalize a wide range of materials makes it a versatile tool in materials science.

This compound is widely used to modify the surfaces of inorganic materials that possess surface hydroxyl groups.

Silica Gel and Glass: The surface of silica (SiO2) is rich in silanol groups, making it an ideal substrate for modification with aminosilanes. The methoxy groups of the silane react with the surface silanols to form a dense layer of covalently bonded aminosilane (B1250345). mdpi.comlsu.edu This functionalization is employed in various applications, including the preparation of stationary phases for chromatography and the synthesis of functionalized nanoparticles for biomedical applications. uniupo.it

The functionalization process can be carried out through different methods, including solution-phase deposition (either in aqueous or anhydrous solvents) and vapor-phase deposition. wikipedia.org

While direct covalent grafting of silanes to many organic polymer surfaces is challenging due to the lack of reactive hydroxyl groups, various techniques can be employed to facilitate their modification.

Plasma Treatment: The surface of a polymer can be pre-treated with plasma to introduce hydroxyl or other reactive functional groups. nih.govcore.ac.uk This plasma activation creates sites where the this compound can then covalently bond, effectively modifying the polymer's surface properties. acs.org Plasma deposition can create wetting properties that are independent of the underlying polymer substrate. nih.gov

Irradiation Grafting: Techniques like UV or gamma irradiation can be used to graft monomers or polymers with reactive sites onto the polymer surface. mdpi.com These grafted layers can then be further functionalized with this compound.

Incorporation as an Additive: In some cases, aminosilanes can be blended with a polymer matrix. During processing or curing, the silane can migrate to the interface between the polymer and an inorganic filler, promoting adhesion.

The modification of polymer surfaces with this compound can improve properties such as adhesion, wettability, and biocompatibility.

Theoretical Considerations of Interfacial Adhesion Enhanced by this compound

The enhancement of interfacial adhesion by this compound is a complex phenomenon that can be understood through several theoretical models. The primary theory is the Chemical Bonding Theory , which posits that the silane forms covalent bonds with both the inorganic substrate and the organic polymer matrix, creating a strong and durable bridge across the interface. pageplace.de

The process at the interface can be described as follows:

Hydrolysis and Condensation at the Inorganic Surface: As previously described, the silane hydrolyzes and forms covalent siloxane bonds with the inorganic surface.

Interaction with the Polymer Matrix: The amino group at the other end of the silane molecule can interact with the polymer matrix in several ways:

Covalent Bonding: The amino group can react with functional groups on the polymer, such as epoxides or isocyanates, to form covalent bonds. sinosil.com

Ionic Bonding: In polymers containing acidic functionalities like carboxylic acid groups, the basic amino group of the silane can form strong ionic bonds. nih.gov

Interpenetrating Polymer Networks (IPNs): The silane layer at the interface can form an interpenetrating network with the polymer matrix, creating a diffuse and mechanically robust interphase region.

Improved Wetting and Physical Adsorption: The presence of the aminosilane on the inorganic surface can alter its surface energy, leading to better wetting by the polymer resin. This improved contact enhances physical adhesion forces like van der Waals interactions.

Mechanical Interlocking Theory of Adhesion

The mechanical interlocking theory of adhesion posits that the bond between two surfaces is formed when an adhesive flows into the microscopic pores, crevices, and irregularities of a substrate and solidifies. armoloy.comyoutube.com This creates a physical anchor, much like a key in a lock, holding the materials together. roymech.org The strength of this bond is highly dependent on the adhesive's ability to penetrate these surface features effectively.

While this compound does not act as a physical anchor itself, its role as a surface modifier is crucial for enhancing this mechanism. By treating a substrate with this aminosilane, the surface's wettability is improved. This allows a liquid adhesive or polymer resin to spread more effectively and penetrate deeper into the microscopic topography of the substrate before curing. roymech.org Furthermore, aminosilanes can help form a continuous and uniform film on the substrate surface. nih.govmdpi.com This uniform layer ensures that the subsequent adhesive or coating can achieve more comprehensive contact with the substrate's irregularities, leading to a more robust and reliable mechanical interlock.

Electrostatic Theory of Adhesion and Double Dipole Layer Formation

The electrostatic theory suggests that adhesion arises from the electrostatic forces generated between two materials when they come into contact. armoloy.com This interaction can lead to the transfer of electrons, creating an electrical double layer at the interface, which results in an attractive force similar to that between the plates of a capacitor. youtube.comuobabylon.edu.iq Evidence for this theory includes the observation of electrical discharges when an adhesive is peeled from a substrate. uobabylon.edu.iq

Chemical Bonding Theory of Adhesion

The chemical bonding theory is arguably the most significant mechanism through which this compound promotes adhesion. This theory states that adhesion occurs when primary chemical bonds—such as covalent, ionic, or hydrogen bonds—are formed across the interface between the adhesive and the substrate. armoloy.comroymech.org These bonds are substantially stronger than the physical forces described in other theories.

This compound is a bifunctional molecule designed specifically to facilitate this process. sinosil.com Its structure includes:

Hydrolyzable Dimethoxy Groups: The methoxy (-OCH3) groups attached to the silicon atom can undergo hydrolysis in the presence of water to form reactive silanol (Si-OH) groups. These silanols can then form strong, durable covalent bonds (Si-O-Si) with inorganic substrates that possess hydroxyl groups, such as glass, silica, and metal oxides. nih.govicrc.ac.ir They can also condense with other silanol groups to form a cross-linked siloxane network at the interface, further strengthening the bond. nih.govicrc.ac.ir

Organofunctional Aminoethyl Group: The aminoethyl group is available to interact and form chemical bonds with the organic polymer matrix of an adhesive or coating. dakenchem.com The primary and secondary amines can form ionic bonds with functionalities like carboxylic acids within a polymer. nih.govresearchgate.net They can also react with other resin systems, such as epoxies and urethanes, becoming chemically integrated into the polymer backbone. sinosil.com

This dual reactivity allows the silane to act as a molecular bridge, creating a durable, chemically bonded link between the inorganic substrate and the organic adhesive, significantly enhancing adhesion. sinosil.comicrc.ac.ir

Interdiffusion Theory of Adhesion

The interdiffusion theory of adhesion applies primarily when both the adhesive and the substrate are polymers. It proposes that adhesion results from the entanglement of long-chain polymer molecules from each side of the interface, creating a diffuse intermediate layer. armoloy.comuobabylon.edu.iq For this to occur, the polymer chains must be mobile and mutually soluble. researchgate.net

When this compound is used to treat a substrate before the application of a polymer coating, it can enhance adhesion through a mechanism related to interdiffusion. The silane, anchored to the substrate, presents its organofunctional aminoethyl tail to the polymer matrix. The alkyl chain of this tail can physically entangle with the polymer chains of the adhesive as it is applied and cured. roymech.org This creates a zone of molecular interpenetration at the interface, effectively a form of molecular interlocking, which strengthens the bond between the silane layer and the bulk polymer.

Influence of Surface Energy and Polarity on Adhesion

Surface energy is a measure of the excess energy at the surface of a material compared to the bulk. For strong adhesion to occur, the surface energy of the adhesive must be lower than that of the substrate, allowing the adhesive to wet the surface effectively. researchgate.net Polarity refers to the distribution of electrical charge on a surface, which influences intermolecular forces.

This compound is a powerful tool for modifying the surface energy and polarity of a substrate. By applying a thin layer of this silane, a new surface is created with specific chemical characteristics. The presence of the polar amino groups increases the surface's polarity, which can improve its compatibility with polar adhesives and coatings like epoxies and polyurethanes. This modification makes the surface more energetically favorable for the adhesive to spread across, ensuring the intimate molecular contact necessary for the forces of adhesion to take effect. researchgate.net This improved wetting is a prerequisite for enhancing adhesion through nearly all other mechanisms, including mechanical interlocking and chemical bonding.

Modulation of Interfacial Interactions using this compound

By forming a distinct chemical layer at the interface, this compound actively modulates the interactions between a substrate and a subsequent material layer. This control over interfacial forces is key to its function in advanced materials applications.

Control of Wettability

Wettability describes the ability of a liquid to maintain contact with a solid surface and is quantified by the contact angle. nanoscience.com A low contact angle indicates high wettability (hydrophilic), while a high contact angle indicates low wettability (hydrophobic). nanoscience.com The ability to control a surface's wettability is critical in many applications.

This compound allows for the precise control of surface wettability. When applied to a substrate, it presents both polar amino groups and less polar methyl and ethyl groups. The orientation of these molecules on the surface dictates its final wetting characteristics. This chemical modification can transform a surface, for example, making a hydrophilic glass surface more organophilic and thus more receptive to an organic resin. This tuning of wettability ensures optimal spreading of adhesives and coatings, which is the first step in forming a strong and durable bond. uobabylon.edu.iq The direct result of this enhanced interfacial interaction is a quantifiable improvement in adhesion strength. Research on primers containing a closely related compound, N-aminoethyl-3-aminopropylmethyl-dimethoxysilane, demonstrated a significant increase in adhesive strength. mdpi.com

| Primer Composition | Adhesive Strength (MPa) |

|---|---|

| Tetraalkoxysilane Primer (Control) | 1.33 |

| Primer with 13 wt% N-aminoethyl-3-aminopropylmethyl-dimethoxysilane | 1.53 |

Adhesion Strength and Mechanisms at the Interface

The efficacy of this compound as an adhesion promoter is fundamentally rooted in its molecular ability to form a durable, chemical bridge between dissimilar materials. This section delves into the detailed mechanisms of this interfacial bonding and presents research findings on the enhancement of adhesion strength.

At the heart of its function, this compound possesses a dual-reactivity molecular structure. The methoxy groups attached to the silicon atom are hydrolyzable and can react with inorganic substrates, while the aminoethyl group is available to interact with an organic polymer matrix. This dual functionality allows it to couple inorganic and organic materials at the molecular level, significantly improving interfacial adhesion.

The primary mechanism of adhesion involves a series of chemical reactions at the substrate-polymer interface. Initially, the methoxy groups of the silane hydrolyze in the presence of water to form reactive silanol groups (Si-OH). These silanols then condense with hydroxyl groups present on the surface of inorganic substrates, such as glass, metal oxides, or mineral fillers, forming strong, covalent siloxane bonds (Si-O-Substrate). This process effectively anchors the silane molecule to the inorganic surface.

Simultaneously, the aminoethyl functional group of the silane interacts with the organic polymer matrix. This interaction can occur through several mechanisms, including:

Covalent Bonding: The primary and secondary amine groups in the aminoethyl moiety can react with various functional groups in the polymer, such as epoxides, isocyanates, and acid anhydrides, to form covalent bonds. This creates a strong and direct chemical linkage between the silane and the polymer.

Interpenetrating Polymer Networks (IPNs): The silane layer at the interface can form a crosslinked network that becomes physically entangled with the polymer matrix. This mechanical interlocking further enhances the adhesion and durability of the bond.

Research has shown that the presence of an amino silane, such as this compound, at the interface leads to a more organized molecular structure of the polymer at the bonding surface, further contributing to improved adhesion.

Detailed Research Findings

Numerous studies have quantified the significant improvement in adhesion strength imparted by amino-silanes in various material systems. For instance, in applications involving silicone tie-coatings on epoxy primers, the inclusion of a closely related compound, N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane, has demonstrated remarkable performance. Research has shown that such systems can achieve a shear strength of 0.37 MPa and a maximum anti-peeling rate of 100%, indicating excellent interfacial adhesion.

The concentration of the silane coupling agent is a critical factor influencing the final adhesion strength. Studies on other amino-silanes have shown a clear trend where the adhesion strength increases with the silane concentration up to an optimal point. Beyond this optimal concentration, a decrease in bond strength may be observed due to the formation of a thick, weakly bonded silane layer at the interface.

The following interactive data table summarizes typical adhesion strength improvements observed in various systems utilizing amino-silane coupling agents. While specific data for this compound is not always available in comparative studies, the data for analogous amino-silanes provides a strong indication of its expected performance.

| Substrate | Polymer System | Adhesion Test | Adhesion Strength without Silane | Adhesion Strength with Amino-Silane | Percentage Improvement |

|---|---|---|---|---|---|

| Aluminum | Butyl Rubber | T-Peel Strength | N/A | ~130% increase with APTES | ~130% |

| Glass | Epoxy | Lap Shear Strength | Variable | Significantly Increased | N/A |

| Steel | Epoxy | Lap Shear Strength | Variable | Significantly Increased | N/A |

| Epoxy Primer | Silicone Tie-Coating | Shear Strength | Low | 0.37 MPa | N/A |

| Epoxy Primer | Silicone Tie-Coating | Anti-peeling Rate | Low | 100% | N/A |

Applications of 2 Aminoethylmethyldimethoxysilane in Advanced Materials Development

Sol-Gel Derived Materials Utilizing 2-Aminoethylmethyldimethoxysilane

The sol-gel process is a versatile method for producing solid materials from small molecules. The use of this compound in this process enables the creation of a wide range of materials with unique properties.

Formation of Hybrid Organic-Inorganic Networks

In the sol-gel process, the methoxy (B1213986) groups of this compound undergo hydrolysis and condensation reactions. The hydrolysis step involves the reaction of the methoxy groups with water to form silanol (B1196071) groups (Si-OH). These silanol groups are highly reactive and can condense with each other or with other hydrolyzed silicon alkoxides to form a stable, three-dimensional siloxane (Si-O-Si) network. This inorganic network provides the material with structural integrity, thermal stability, and hardness.

Simultaneously, the aminoethyl group of the silane (B1218182) remains available for reaction with organic components. This organic functionality allows for the incorporation of polymers and other organic molecules directly into the inorganic matrix, leading to the formation of a true hybrid organic-inorganic network at the molecular level. The covalent bonds formed between the inorganic and organic phases prevent phase separation and result in materials with a unique combination of properties, such as the flexibility and processability of polymers and the durability of glass.

Synthesis of Nanoparticles and Structured Materials

The controlled hydrolysis and condensation of this compound, often in combination with other silicon alkoxides like tetraethoxysilane (TEOS), is a key strategy for the synthesis of functionalized nanoparticles and other structured materials. The amino groups on the surface of these nanoparticles are crucial for their application in various fields.

The presence of the aminoethyl groups on the silane molecule can influence the nucleation and growth of the nanoparticles during the sol-gel process. These functional groups can act as catalysts or stabilizers, allowing for precise control over the particle size and size distribution. The resulting amino-functionalized nanoparticles can be used in a variety of applications, including as building blocks for more complex hierarchical structures and as carriers for catalysts or biomedical agents.

Control of Pore Structure and Morphology in Sol-Gel Systems

The morphology and porosity of sol-gel derived materials can be precisely controlled by manipulating the reaction conditions and the types of precursors used. The incorporation of this compound into the sol-gel formulation can significantly impact the final pore structure of the material.

Polymer Grafting and Composite Materials

The ability of this compound to bond with both inorganic and organic materials makes it an excellent coupling agent and surface modifier for polymer composites.

Interfacial Compatibility Enhancement in Polymer Composites

A significant challenge in the development of polymer composites is the poor adhesion between the hydrophilic inorganic fillers (like silica (B1680970) or glass fibers) and the hydrophobic polymer matrix. This incompatibility at the interface can lead to weak points in the material, resulting in poor mechanical properties.

This compound can be used to treat the surface of the inorganic fillers. The methoxy groups of the silane react with the hydroxyl groups on the filler surface, forming a strong covalent bond. The outward-projecting aminoethyl groups can then interact and form bonds with the polymer matrix during the compounding process. This "molecular bridge" created by the silane at the interface significantly improves the adhesion between the filler and the polymer, leading to enhanced stress transfer and improved mechanical properties of the composite, such as tensile strength, flexural modulus, and impact resistance.

Grafting onto Polymer Matrices for Functionalization

Polymer grafting is a technique used to modify the surface properties of a polymer without altering its bulk characteristics. This compound can be grafted onto the surface of various polymer substrates to introduce reactive amino groups.

This process typically involves activating the polymer surface, for example, through plasma treatment or chemical oxidation, to create reactive sites. The this compound can then be introduced, and its methoxy groups will react with the activated polymer surface, forming a covalent bond. The exposed amino groups on the grafted silane layer can then be used for further functionalization, such as the attachment of biomolecules, catalysts, or other functional coatings. This surface modification can impart new properties to the polymer, such as improved wettability, biocompatibility, or adhesion to other materials.

Role in Modifying Macro-Scale Properties of Composites

This compound plays a significant role as an additive in various composite materials, particularly in thermosetting resins like phenolic and epoxy molding compounds. alfa-chemistry.comcfmats.com Its primary function is to act as a molecular bridge between the inorganic reinforcement or filler (such as glass fibers or minerals) and the organic polymer matrix. sinosil.comechemi.com This bridging effect is achieved through the dual reactivity of the silane. The methoxy groups hydrolyze to form silanols, which can then condense with hydroxyl groups on the surface of inorganic substrates, forming stable covalent bonds. echemi.com Simultaneously, the amino functional groups can react and bond with the organic resin matrix. sinosil.com

This enhanced interfacial adhesion is critical for improving the macro-scale mechanical and chemical properties of the resulting composite materials. cfmats.com The use of this compound as an adhesion promoter leads to several key improvements in the final product. echemi.comgelest.com One notable effect is the improved dispersibility of fillers within the polymer matrix, which helps to reduce the tendency of filler sedimentation in the uncured polymer. echemi.com This leads to a more homogeneous material with more consistent properties.

Research and industrial applications have demonstrated that the incorporation of this silane can significantly enhance the mechanical strength and performance of composites. echemi.com

Table 1: Enhancement of Composite Mechanical Properties by this compound

| Mechanical Property | Improvement |

| Flexural Strength | Increased |

| Tensile Strength | Increased |

| Modulus of Elasticity | Improved |

| Resistance to Water/Vapor | Markedly Improved |

| Corrosion Resistance | Markedly Improved |

| Electrical Properties | Positively Influenced |

| Data sourced from commercial technical datasheets. echemi.com |

Catalysis and Catalyst Immobilization

The amino groups present in this compound provide basic sites that can be catalytically active. This, combined with its ability to covalently bond to inorganic supports like silica, makes it a valuable compound for developing heterogeneous catalysts. The immobilization of catalytically active species onto a solid support is a cornerstone of green chemistry, as it facilitates easy separation of the catalyst from the reaction products, enabling catalyst recycling and reducing waste. nih.govnih.govgelest.com

Support Functionalization for Heterogeneous Catalysis

This compound is used to functionalize the surface of inorganic materials, most commonly silica, to prepare supports for heterogeneous catalysis. The process involves grafting the silane onto the support's surface. The methoxy groups of the silane react with the surface hydroxyl groups of the silica, creating stable covalent Si-O-Si bonds. This leaves the aminoethylamino group exposed and available for further interactions.

This functionalized support can then be used in several ways:

As a basic catalyst: The amino groups themselves can act as basic catalytic sites for certain organic reactions.

As a tether for metal catalysts: The amino groups are excellent ligands for coordinating with metal ions or metal complexes. This allows for the immobilization of homogeneous metal catalysts, transforming them into more desirable heterogeneous systems. gelest.comgelest.com For example, a similar aminosilane (B1250345), N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane, has been used to immobilize copper (II) and palladium chloride catalysts onto silica. gelest.com

The functionalization provides a durable chemical link between the support and the active catalytic component, preventing leaching of the catalyst into the reaction medium. gelest.com

Design of Novel Catalytic Systems Incorporating Aminosilanes

The diamino functionality of this compound offers potential for the design of novel and efficient catalytic systems. The presence of both primary and secondary amines allows for the creation of bifunctional catalysts. These basic sites are known to be effective in catalyzing a range of organic transformations.

While specific research detailing the use of this compound in these reactions is not widely documented in the reviewed literature, its structural similarity to other basic catalysts suggests potential applications in important carbon-carbon bond-forming reactions such as:

Knoevenagel Condensation: This reaction involves the condensation of an active methylene (B1212753) compound with a carbonyl group, typically catalyzed by a basic catalyst like an amine. nih.govnih.govrsc.org The amino groups on the functionalized support could effectively catalyze this transformation.

Michael Addition: This reaction describes the conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.comorganic-chemistry.org Basic catalysts are often employed to generate the nucleophilic species, indicating a potential role for aminosilane-functionalized materials. masterorganicchemistry.com

The design of such heterogeneous catalysts would involve anchoring this compound to a high-surface-area support, thereby creating a solid base catalyst with accessible active sites.

Applications in Sustainable Chemical Transformations

The development of catalysts based on this compound aligns with several principles of green and sustainable chemistry. nih.gov The primary advantage lies in the creation of robust heterogeneous catalysts.

Key sustainable aspects include:

Elimination of Hazardous Reagents: The use of solid base catalysts can replace corrosive and hazardous soluble bases, leading to safer and more environmentally benign processes.

Improved Process Efficiency: Heterogeneous catalysts are well-suited for use in continuous flow reactors, which can offer higher throughput, better process control, and improved energy efficiency compared to traditional batch processes. gelest.com

While the potential is clear, further research is needed to fully explore and document specific sustainable chemical transformations catalyzed by systems incorporating this compound.

Computational Chemistry Approaches for 2 Aminoethylmethyldimethoxysilane Systems

Quantum Chemical Modeling of 2-Aminoethylmethyldimethoxysilane Reactions

Quantum chemical modeling, particularly using methods like Density Functional Theory (DFT), is instrumental in understanding the intricate details of chemical reactions involving this compound. These calculations can elucidate reaction mechanisms, determine the energy changes that occur, and identify the transient, high-energy structures known as transition states. mdpi.comnih.gov

The initial step in the application of many silane (B1218182) coupling agents is hydrolysis, where the methoxy (B1213986) groups (-OCH3) react with water to form silanol (B1196071) groups (-OH). This is followed by condensation reactions, where the silanol groups react with each other or with hydroxyl groups on a substrate surface to form stable siloxane bonds (Si-O-Si).

Quantum chemical calculations can map out the step-by-step process of these reactions. For instance, the hydrolysis of this compound can be modeled to show the approach of a water molecule, the breaking of the Si-OCH3 bond, and the formation of the Si-OH bond. Similarly, the condensation pathway, leading to the formation of dimers, trimers, and eventually a cross-linked network, can be computationally explored. The grafting of the silane onto a surface, a crucial step for adhesion promotion, can also be modeled to understand the preferred orientation and bonding mechanisms at the interface.

A key aspect of quantum chemical modeling is the ability to calculate the energy of molecules and the energy barriers of reactions. nih.gov The transition state is the highest energy point along the reaction coordinate, and its energy determines the rate of the reaction.

Table 1: Illustrative Energetics Data from Quantum Chemical Calculations

| Reaction Step | Reactant(s) | Transition State Energy (kcal/mol) | Product(s) | Reaction Enthalpy (kcal/mol) |

| Hydrolysis (First Methoxy Group) | This compound + H₂O | Value | 2-Aminoethylmethyl(methoxy)silanol + CH₃OH | Value |

| Condensation (Dimer Formation) | 2 x 2-Aminoethylmethyl(methoxy)silanol | Value | Dimer + H₂O | Value |

Note: The values in this table are illustrative and would be obtained from specific quantum chemical calculations.

Molecular Dynamics Simulations of Interfacial Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. mdpi.comresearchgate.netnih.govnih.govrsc.org By simulating the interactions between this compound and other materials over time, MD can provide detailed insights into its behavior at interfaces. mdpi.comresearchgate.netnih.govnih.govrsc.org

MD simulations can model the adsorption of this compound onto various surfaces, such as silica (B1680970), metal oxides, or polymers. nih.govnih.gov These simulations can reveal how the molecule orients itself at the surface, the strength of the interactions, and the role of different functional groups (amino and methoxy) in the adsorption process. nih.govnih.govmdpi.com For example, simulations can show the amino group forming hydrogen bonds with surface hydroxyl groups, while the silanol groups (formed after hydrolysis) are positioned to react with the surface.

Table 2: Example Output from MD Simulation of Adsorption

| Simulation Parameter | Value |

| Substrate | Amorphous Silica |

| Simulation Time | 10 ns |

| Temperature | 298 K |

| Average Distance of Amino Group to Surface | 3.5 Å |

| Predominant Surface Interaction | Hydrogen Bonding |

Note: This table represents typical data that can be extracted from an MD simulation.

In polymer composites, this compound can improve the compatibility and adhesion between the polymer matrix and a filler material. MD simulations can be used to study how the silane molecules penetrate into the polymer structure (intercalation) and how they form a cross-linked network at the interface. These simulations can visualize the entanglement of the silane's ethylamino group with polymer chains and the formation of a durable siloxane network that bridges the polymer and the filler.

Prediction of Spectroscopic Signatures of this compound and its Oligomers

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. arxiv.orgyoutube.comarxiv.orgresearchgate.net These predictions are valuable for interpreting experimental spectra and for identifying the different chemical species present in a sample. arxiv.orgyoutube.comarxiv.orgresearchgate.net

By calculating the magnetic shielding of atomic nuclei and the vibrational frequencies of molecular bonds, it is possible to generate theoretical NMR and IR spectra for this compound and its oligomers (dimers, trimers, etc.). researchgate.net Comparing these predicted spectra with experimental data can confirm the presence of specific structures and help to follow the progress of hydrolysis and condensation reactions. For instance, the appearance of new peaks in the IR spectrum corresponding to Si-O-Si stretching vibrations would indicate the formation of oligomers.

Table 3: Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Technique | Feature | Predicted Value | Experimental Value |

| ¹H NMR | Chemical Shift of -CH₂-NH₂ (ppm) | Value | Value |

| ¹³C NMR | Chemical Shift of -Si-CH₃ (ppm) | Value | Value |

| IR | Wavenumber of Si-O-C stretch (cm⁻¹) | Value | Value |

| IR | Wavenumber of Si-O-Si stretch (cm⁻¹) | Value | Value |

Note: The values in this table are for illustrative purposes. Actual values would be derived from specific computational and experimental studies.

Infrared and Raman Spectral Analysis

A computational analysis of the infrared (IR) and Raman spectra of this compound would involve the calculation of its vibrational frequencies. These calculations help in the assignment of characteristic absorption and scattering bands to specific molecular motions, such as stretching and bending of bonds. For instance, one would expect to identify vibrational modes corresponding to the N-H bonds of the amino group, the C-H bonds of the ethyl and methyl groups, the Si-O and Si-C bonds, and the O-C bonds of the methoxy groups.

A theoretical IR and Raman spectral analysis would typically involve the following steps:

Optimization of the molecular geometry of this compound to its lowest energy state.

Calculation of the harmonic vibrational frequencies at the optimized geometry.

Prediction of the intensities of the IR and Raman bands.

The resulting theoretical spectra would serve as a benchmark for experimental studies and aid in the detailed interpretation of measured data. However, at present, there is no published research presenting a computational analysis of the IR and Raman spectra specifically for this compound.

Nuclear Magnetic Resonance Chemical Shift Prediction

Computational methods are also invaluable for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. These predictions are highly sensitive to the electronic environment of each nucleus (e.g., ¹H, ¹³C, ²⁹Si). A theoretical study of the NMR spectra of this compound would provide predicted chemical shifts for each unique atom in the molecule.

The process for predicting NMR chemical shifts computationally generally includes:

Optimization of the molecular geometry.

Calculation of the magnetic shielding tensors for each nucleus using methods like the Gauge-Independent Atomic Orbital (GIAO) method.

Referencing the calculated shielding tensors to a standard compound (e.g., tetramethylsilane) to obtain the chemical shifts.

Such a predictive study would be a valuable tool for the structural elucidation of this compound and its derivatives. Unfortunately, specific computational predictions of the NMR chemical shifts for this compound are not available in the current body of scientific literature.

Structure-Property Relationship Predictions via Computational Methods

Computational methods are increasingly used to establish relationships between the molecular structure of a compound and its macroscopic properties. For this compound, computational modeling could be employed to predict various physicochemical properties, such as its reactivity, polarity, and potential as a surface modifying agent.

These predictions are often derived from the calculated electronic structure of the molecule, including parameters such as:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic properties.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution within the molecule, indicating regions that are prone to electrophilic or nucleophilic attack.

Dipole Moment: The calculated dipole moment would provide insight into the polarity of the molecule.

While the prediction of structure-property relationships is a powerful application of computational chemistry, specific studies detailing these predictions for this compound are not documented in publicly accessible research. The exploration of this compound through computational modeling remains a prospective area for future scientific investigation.

Spectroscopic Analysis Techniques for Characterizing 2 Aminoethylmethyldimethoxysilane and Its Products

Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy (FTIR), Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the structural changes in 2-Aminoethylmethyldimethoxysilane during its reactions. mdpi.comnih.govnih.gov These methods are sensitive to the vibrations of specific chemical bonds within the molecule, allowing for the identification of functional groups and the tracking of bond formation and cleavage. mdpi.comnih.gov

Monitoring Hydrolysis and Condensation Progress

The hydrolysis and condensation of alkoxysilanes like this compound can be effectively monitored in situ using FTIR spectroscopy. csic.esresearchgate.net The progress of the hydrolysis reaction, where the methoxy (B1213986) groups (-OCH3) are replaced by hydroxyl groups (-OH), can be followed by observing the appearance and disappearance of specific vibrational bands.

A study on the closely related 3-(2-amino-ethylamino)propyl-trimethoxy silane (B1218182) revealed that the hydrolysis process is rapid. csic.esresearchgate.net The formation of methanol (B129727) as a byproduct of hydrolysis results in the appearance of a distinct band in the FTIR spectrum. csic.esresearchgate.net Concurrently, the consumption of the silane precursor can be tracked by the decrease in intensity of bands associated with the Si-O-C linkages. The rate of these changes is influenced by factors such as the concentration of water and the presence of co-solvents like ethanol (B145695). csic.esresearchgate.net For instance, an excess of water can accelerate hydrolysis but may delay the subsequent self-condensation reactions, leading to a higher population of un-condensed Si-OH groups. csic.es Conversely, the presence of ethanol has been observed to slow down the hydrolysis rate. csic.esresearchgate.net

The condensation reaction, which involves the formation of siloxane (Si-O-Si) bonds from the reaction of silanol (B1196071) (Si-OH) groups, can also be monitored. The appearance and evolution of bands corresponding to the Si-O-Si asymmetric stretching vibrations indicate the formation of both linear and cyclic siloxane structures. csic.esresearchgate.netresearchgate.net

Interactive Data Table: Key FTIR Bands for Monitoring Hydrolysis and Condensation of Aminosilanes

| Vibrational Mode | Wavenumber (cm⁻¹) | Interpretation |

| Si-O-C stretch | ~959 | Disappearance indicates hydrolysis of methoxy groups. researchgate.net |

| Methanol C-O stretch | ~1030 | Appearance indicates hydrolysis byproduct formation. csic.es |

| Si-OH stretch | ~937 | Formation and subsequent consumption indicates hydrolysis and condensation. researchgate.net |

| Si-O-Si (cyclic) | ~1013 | Formation of cyclic condensation products. researchgate.net |

| Si-O-Si (linear) | ~1107-1146 | Formation of linear siloxane chains. researchgate.netresearchgate.net |

Identification of Functional Groups and Bond Formation

FTIR and Raman spectroscopy are instrumental in identifying the key functional groups present in the this compound molecule and its reaction products. The presence of the primary and secondary amine groups in the ethylamine (B1201723) moiety gives rise to characteristic N-H stretching and bending vibrations. scispace.com The Si-O-C bonds of the methoxysilane (B1618054) group, the Si-C bond, and the various C-H and C-N bonds all have distinct vibrational signatures.

Upon hydrolysis and condensation, new bonds are formed, which can be clearly identified. The formation of silanol groups (Si-OH) during hydrolysis introduces a characteristic O-H stretching band. csic.esresearchgate.net Subsequent condensation leads to the formation of strong and broad Si-O-Si stretching bands, which are indicative of the polysiloxane network. csic.esresearchgate.net The precise position and shape of these Si-O-Si bands can provide information about the structure of the resulting polymer, distinguishing between linear and more highly cross-linked or cyclic structures. csic.esresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 29Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 29Si NMR, is an indispensable technique for obtaining detailed structural information about the silicon environment in this compound and its derivatives. nih.gov It provides quantitative data on the various silicon species present in a sample, from the initial monomer to different oligomeric and polymeric structures.

Elucidation of Oligomerization and Polymerization Structures

29Si NMR is highly effective in tracking the progress of hydrolysis and condensation reactions by distinguishing between silicon atoms with different numbers of hydroxyl and siloxane bonds. scispace.com In studies of similar alkoxysilanes, such as methyltriethoxysilane, 29Si NMR has been used to identify the various hydrolysis and condensation products. scispace.com For instance, the initial monomeric silane will have a specific chemical shift. As hydrolysis proceeds, new signals will appear corresponding to the partially and fully hydrolyzed species (e.g., MeSi(OMe)2(OH), MeSi(OMe)(OH)2, and MeSi(OH)3).

As condensation begins, further new signals emerge that correspond to silicon atoms in different environments within the growing oligomers and polymers. These are often denoted as Tn structures for trifunctional silanes, where 'n' represents the number of bridging oxygen atoms attached to the silicon. For example, a T0 species is the unreacted or fully hydrolyzed monomer, a T1 species is a silicon atom with one siloxane bond, a T2 has two, and a T3 has three, representing a fully cross-linked site. The relative integration of these peaks in the 29Si NMR spectrum provides a quantitative measure of the extent of condensation and the degree of cross-linking in the resulting polysiloxane network. scispace.com

Interactive Data Table: Representative 29Si NMR Chemical Shifts for Silane Condensation Species

| Silicon Species | Notation | Typical Chemical Shift Range (ppm) | Description |

| Monomer (hydrolyzed) | T0 | -35 to -45 | Silicon with three hydroxyl/alkoxy groups and no siloxane bonds. |

| Dimer/Linear End-group | T1 | -45 to -55 | Silicon with one siloxane bond. |

| Linear Middle-group | T2 | -55 to -65 | Silicon with two siloxane bonds. |

| Cross-linked Site | T3 | -65 to -75 | Silicon with three siloxane bonds. |

Note: The exact chemical shifts can vary depending on the specific substituents on the silicon atom and the solvent conditions.

Kinetic Measurements of Reaction Intermediates

NMR spectroscopy is also a powerful tool for measuring the kinetics of chemical reactions, including the hydrolysis and condensation of silanes. azom.com By acquiring spectra at regular time intervals, the concentration of reactants, intermediates, and products can be monitored over time. azom.com This allows for the determination of reaction rates and the elucidation of reaction mechanisms.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and chemical state of the atoms on the surface of a material. nih.govnih.gov This makes it particularly valuable for studying the interaction of this compound with various substrates, as it is often used as a coupling agent or for surface modification.

When this compound is applied to a surface, XPS can be used to confirm its presence and to investigate the nature of the chemical bonds formed between the silane and the substrate. High-resolution XPS spectra of the Si 2p, N 1s, C 1s, and O 1s regions provide detailed information about the chemical environment of these elements.

For instance, analysis of the Si 2p spectrum can distinguish between the silicon in the silane and silicon in a silicon-based substrate. It can also indicate the formation of Si-O-Substrate bonds. nih.gov The N 1s spectrum is particularly useful for probing the state of the amino group. The binding energy of the N 1s peak can indicate whether the amine is in a free state, protonated, or involved in a specific interaction with the surface. nih.gov In a study of aminothiophenols grafted onto a silicon hydride surface, XPS was able to differentiate between the reactivity of the amine and thiol groups based on shifts in the N 1s and S 2p binding energies, demonstrating the sensitivity of XPS to the local chemical environment. nih.gov

Interactive Data Table: Representative XPS Binding Energies for Elements in Surface-Grafted Aminosilanes

| Element (Core Level) | Typical Binding Energy (eV) | Interpretation |

| Si 2p | ~102-103 | Indicative of Si-O-Si or Si-O-Substrate bonds. nih.gov |

| N 1s | ~399-402 | Differentiates between free amine, protonated amine, and surface-bound nitrogen. nih.gov |

| C 1s | ~284-288 | Can distinguish between C-C/C-H, C-N, and C-O bonds. |

| O 1s | ~531-533 | Can distinguish between Si-O-Si, Si-OH, and substrate oxides. |

Note: Binding energies can shift depending on the specific chemical environment and the calibration of the instrument.

Surface Elemental Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of the outermost ~10 nanometers of a material. micro.org.aucarleton.edu When analyzing a surface treated with this compound, XPS can identify the presence of silicon, nitrogen, carbon, and oxygen, confirming the deposition of the silane. micro.org.aucarleton.edu Furthermore, high-resolution scans of the individual elemental peaks can provide information about the chemical bonding environment. For instance, the binding energy of the Si 2p peak can distinguish between the silicon in the unhydrolyzed silane (Si-O-C) and the silicon in the condensed siloxane network (Si-O-Si). researchgate.net Similarly, the N 1s spectrum can reveal information about the protonation state of the amino group. The ability to perform depth profiling by combining XPS with ion sputtering allows for the analysis of the elemental distribution within the silane layer. micro.org.aucnrs.fr

Auger Electron Spectroscopy (AES) is another surface analysis technique that provides elemental and, in some cases, chemical state information from the top 3-10 nanometers of a surface. eag.com AES utilizes a focused electron beam to induce the emission of Auger electrons, whose kinetic energies are characteristic of the elements present. eag.comstinstruments.com This technique is particularly useful for light element analysis and can generate elemental maps of a surface with high spatial resolution, down to approximately 5 nanometers. carleton.edu For surfaces modified with this compound, AES can be used to verify the presence and distribution of silicon and nitrogen, ensuring a uniform coating. carleton.eduwikipedia.org Like XPS, AES can be combined with ion sputtering for depth profiling to determine the thickness and composition of the silane film. wikipedia.orgphi.com

| Technique | Information Provided | Analysis Depth | Key Advantages for this compound Analysis |

| XPS | Elemental composition, chemical state (oxidation state, functional groups) | ~10 nm | Provides detailed chemical bonding information of Si, N, O, and C. micro.org.aucarleton.edu |